Estradiol 17-pivalate
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Overview
Description
Estradiol 17-pivalate, also known as estradiol trimethyl acetate, is an estrogen medication and an ester of estradiol. It is specifically a pivalic acid (trimethylacetic acid) ester of estradiol. This compound is used in hormone therapy and has been marketed under various brand names, including Estrotate .
Preparation Methods
Estradiol 17-pivalate can be synthesized through the esterification of estradiol with pivalic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the reactants under reflux to achieve the desired esterification . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Estradiol 17-pivalate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives of estradiol.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or ethanol, and controlled temperatures to optimize the reaction rates and yields
Scientific Research Applications
Estradiol 17-pivalate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of esterification and other organic reactions.
Biology: It serves as a tool to study estrogen receptor interactions and the effects of estrogens on cellular processes.
Medicine: this compound is used in hormone replacement therapy for postmenopausal women and in the treatment of certain hormone-related conditions.
Industry: It is utilized in the development of pharmaceuticals and in research related to endocrine disruptors and environmental pollutants
Mechanism of Action
Estradiol 17-pivalate exerts its effects by binding to estrogen receptors (ER) in target tissues. The binding of estradiol to ER leads to the activation of the receptor, which then modulates gene transcription and expression in ER-expressing cells. This modulation of gene expression is the predominant mechanism by which estradiol mediates its biological effects in the body . The molecular targets and pathways involved include the ERα and ERβ subtypes, which are located in various tissues such as the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .
Comparison with Similar Compounds
Estradiol 17-pivalate can be compared with other similar compounds, such as:
Estradiol valerate: Another ester of estradiol used in hormone therapy, but with a valeric acid ester instead of pivalic acid.
Estradiol cypionate: An ester of estradiol with a cypionic acid ester, used for similar therapeutic purposes.
17α-Estradiol: A stereoisomer of estradiol with different biological activity and receptor binding properties.
This compound is unique due to its specific esterification with pivalic acid, which affects its pharmacokinetics and biological activity. The choice of ester can influence the duration of action, absorption, and metabolism of the compound, making this compound distinct from its counterparts .
Properties
CAS No. |
24894-50-6 |
---|---|
Molecular Formula |
C23H32O3 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C23H32O3/c1-22(2,3)21(25)26-20-10-9-19-18-7-5-14-13-15(24)6-8-16(14)17(18)11-12-23(19,20)4/h6,8,13,17-20,24H,5,7,9-12H2,1-4H3/t17-,18-,19+,20+,23+/m1/s1 |
InChI Key |
SLOFBKMZOOTTDZ-WCZGSDDISA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C(C)(C)C)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)C(C)(C)C)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
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